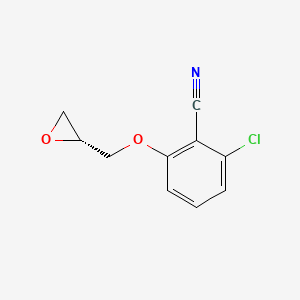
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine” is a chemical compound. It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules . Substituted pyridines with diverse functional groups are important in the field of medicinal and agricultural chemistry .
Synthesis Analysis
The synthesis of substituted pyridines like “this compound” can be achieved via various methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This ring cleavage methodology reaction allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Betainic Pyrimidinaminides
- Schmidt (2002) in "Journal of Heterocyclic Chemistry" discusses the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides from nucleophilic substitution reactions involving similar pyrimidine derivatives (Schmidt, 2002).
Electronic and Optical Properties of Thiopyrimidine Derivatives
- Hussain et al. (2020) in "Journal of Molecular Structure" examine pyrimidine derivatives like 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine for their potential in nonlinear optics (NLO) and pharmacophore applications in medicine (Hussain et al., 2020).
Tritiation of Pyrimidines for Radiopharmaceuticals
- Măntescu et al. (1965) in "Journal of Labelled Compounds and Radiopharmaceuticals" explore tritiation of pyrimidine derivatives, like 4-chloro-6-hydroxypyrimidine, for potential applications in radiopharmaceuticals (Măntescu et al., 1965).
Synthesis and Antimicrobial Activity of Pyrimidine Derivatives
- Rathod and Solanki (2018) explore the synthesis and antimicrobial properties of new pyrimidine derivatives, highlighting their relevance in medicine and other applications (Rathod & Solanki, 2018).
Synthesis and Optical Properties of Pyrimidines
- Hadad et al. (2011) in "The Journal of Organic Chemistry" study 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, focusing on their synthesis, solvatochromism, and potential as pH sensors (Hadad et al., 2011).
Novel Ir(III) Phosphors for OLED Applications
- Chang et al. (2013) in "ACS Applied Materials & Interfaces" utilize pyrimidine chelates for synthesizing new heteroleptic Ir(III) metal complexes, demonstrating their application in organic light-emitting diodes (OLEDs) (Chang et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-pyridin-4-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVDTOOHTFFKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1486593.png)

![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)






![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)
